molecular formula C18H11ClN2O B12614094 9-Chloro-4-(pyridin-3-yl)benzo[h]isoquinolin-1(2H)-one CAS No. 919290-62-3

9-Chloro-4-(pyridin-3-yl)benzo[h]isoquinolin-1(2H)-one

Cat. No.: B12614094
CAS No.: 919290-62-3
M. Wt: 306.7 g/mol
InChI Key: SVLFFEOPVAFXLC-UHFFFAOYSA-N
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Description

9-Chloro-4-(pyridin-3-yl)benzo[h]isoquinolin-1(2H)-one is a heterocyclic compound that belongs to the class of isoquinolines This compound is characterized by the presence of a chlorine atom at the 9th position, a pyridin-3-yl group at the 4th position, and a benzo[h]isoquinolin-1(2H)-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-4-(pyridin-3-yl)benzo[h]isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of a pyridine derivative with a benzo[h]isoquinoline precursor. This intermediate is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial synthesis to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-4-(pyridin-3-yl)benzo[h]isoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 9-Chloro-4-(pyridin-3-yl)benzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. For instance, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(pyridin-3-yl)-1H-benzo[d]imidazole: Another heterocyclic compound with a pyridine and benzoimidazole core.

    1H-pyrrolo[2,3-b]pyridine: A compound with a pyrrolo and pyridine structure, known for its biological activity.

    6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines: Compounds with a quinazoline core and similar substituents.

Uniqueness

9-Chloro-4-(pyridin-3-yl)benzo[h]isoquinolin-1(2H)-one is unique due to its specific substitution pattern and the presence of both a chlorine atom and a pyridin-3-yl group

Properties

CAS No.

919290-62-3

Molecular Formula

C18H11ClN2O

Molecular Weight

306.7 g/mol

IUPAC Name

9-chloro-4-pyridin-3-yl-2H-benzo[h]isoquinolin-1-one

InChI

InChI=1S/C18H11ClN2O/c19-13-5-3-11-4-6-14-16(12-2-1-7-20-9-12)10-21-18(22)17(14)15(11)8-13/h1-10H,(H,21,22)

InChI Key

SVLFFEOPVAFXLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CNC(=O)C3=C2C=CC4=C3C=C(C=C4)Cl

Origin of Product

United States

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